N-(4-bromophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Description
N-(4-bromophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound characterized by its unique tricyclic structure
Properties
IUPAC Name |
N-(4-bromophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5/c1-10-8-11(2)20-17-16(10)18-21-12(3)9-15(24(18)23-17)22-14-6-4-13(19)5-7-14/h4-9,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGOMBVFPJFTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multi-step organic reactions. One common approach starts with the bromination of aniline derivatives, followed by cyclization reactions to form the tricyclic core. The final steps often involve methylation and amination reactions under controlled conditions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
N-(4-bromophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
- N-(4-fluorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Uniqueness
N-(4-bromophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro- counterparts. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Biological Activity
N-(4-bromophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a unique tetrazatricyclo structure which contributes to its biological activity. The presence of the bromophenyl group is significant for its interaction with biological targets. Here is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₄ |
| Molecular Weight | 370.24 g/mol |
| CAS Number | 76336279 |
| Solubility | Soluble in DMSO and DMF |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit anticancer activity. For instance, tetrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Case Study : A study conducted on a related tetrazole compound demonstrated a significant reduction in tumor size in mouse models of breast cancer when administered at specific dosages.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- Study Findings : In vitro tests revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to strong antimicrobial activity.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of tetrazatricyclo compounds.
- Mechanism : The compound may exert its neuroprotective effects by modulating oxidative stress pathways and enhancing neuronal survival under stress conditions.
- Research Insight : In animal models of neurodegenerative diseases, administration of related compounds resulted in improved cognitive function and reduced markers of neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
